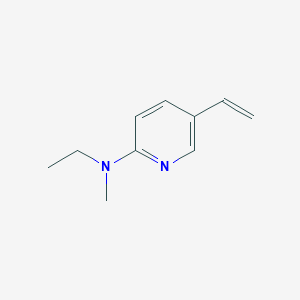
N-Ethyl-N-methyl-5-vinylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of an ethyl and methyl group attached to the nitrogen atom, and a vinyl group attached to the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-5-vinylpyridin-2-amine typically involves the alkylation of 5-vinylpyridin-2-amine. The reaction can be carried out using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-5-vinylpyridin-2-amine can undergo various chemical reactions including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-Ethyl-N-methyl-5-vinylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting biological pathways. The ethyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-5-vinylpyridin-2-amine: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-Ethyl-5-vinylpyridin-2-amine: Lacks the methyl group, which may influence its solubility and stability.
5-Vinylpyridin-2-amine: Lacks both the ethyl and methyl groups, making it less sterically hindered.
Uniqueness
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can significantly influence its chemical and biological properties. This dual substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
N-Ethyl-N-methyl-5-vinylpyridin-2-amine is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Anticancer Properties
Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer activity. For instance, Liu et al. (2019) identified various pyridine compounds as dual inhibitors targeting ALK/ROS1 pathways, which are crucial in certain cancers such as lung cancer . The ability of these compounds to inhibit key signaling pathways underlines their potential as therapeutic agents.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Quaternary ammonium compounds (QACs), which share structural similarities with this compound, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial membranes, leading to cell lysis . The mechanism involves electrostatic interactions that destabilize membrane integrity, suggesting that this compound may exhibit similar antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar to other pyridine derivatives, this compound may inhibit enzymes involved in cancer cell proliferation.
- Membrane Disruption : The structural properties allow it to interact with lipid membranes, potentially enhancing permeability and leading to cell death in microbial organisms.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyridine derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Study 1: Anticancer Efficacy
A study published in Nature highlighted the role of pyridine-based compounds in targeting cancer cells resistant to traditional therapies. The findings indicated that these compounds could effectively induce apoptosis in resistant cell lines, demonstrating their potential as novel anticancer agents .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of structurally related QACs, which revealed that modifications in the alkyl chain length and functional groups significantly affected their antibacterial activity. This suggests that similar modifications on this compound could enhance its efficacy against specific pathogens .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-ethenyl-N-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-4-9-6-7-10(11-8-9)12(3)5-2/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
YXUBRIRXJGBECT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















